

# Application Notes and Protocols for Studying the Enterostatin Gene using CRISPR-Cas9

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## Compound of Interest

Compound Name: Enterostatin

Cat. No.: B549975

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## Introduction

**Enterostatin**, a pentapeptide derived from the N-terminal of pancreatic procolipase, plays a significant role in the regulation of dietary fat intake and body weight.<sup>[1][2]</sup> It is generated in the gastrointestinal tract and acts via both peripheral and central pathways to induce satiety, particularly for fatty foods.<sup>[1][2]</sup> The study of the **enterostatin** gene, and its precursor procolipase (CLPS), is crucial for understanding the mechanisms of obesity and developing novel therapeutic strategies. The advent of CRISPR-Cas9 technology provides a powerful tool for precise genome editing, enabling researchers to create knockout models to investigate the function of the **enterostatin** gene and its role in metabolic diseases.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the **enterostatin** gene, including detailed experimental protocols, data presentation from relevant knockout models, and visualizations of the associated signaling pathways and experimental workflows.

## Data Presentation: Phenotypic Effects of Procolipase Gene Knockout

While specific quantitative data from a CRISPR-Cas9-mediated Clps knockout mouse model is not yet widely available in published literature, valuable insights can be drawn from traditional

procolipase-deficient mouse models. The following tables summarize key phenotypic data from a study on procolipase knockout (Clps<sup>-/-</sup>) mice, which are functionally equivalent to **enterostatin**-deficient mice.

Table 1: Postnatal Survival and Body Weight of Procolipase Knockout Mice[3][4]

Genotype	Postnatal Survival Rate (at 2 weeks)	Pup Body Weight (at 2 weeks)	Adult Body Weight (on high-fat diet)
Wild-Type (Clps <sup>+/+</sup> )	~100%	Normal	31.0 ± 0.29 g
Heterozygous (Clps <sup>+/-</sup> )	~100%	Normal	30.9 ± 0.30 g
Knockout (Clps <sup>-/-</sup> )	40%	30% less than wild-type	23.5 ± 1.1 g (25% reduced)

Table 2: Body Composition of Procolipase Knockout Mice on a High-Fat Diet[3]

Genotype	Body Fat Percentage
Wild-Type (Clps <sup>+/+</sup> )	33.4 ± 3.1 %
Heterozygous (Clps <sup>+/-</sup> )	30.0 ± 2.1 %
Knockout (Clps <sup>-/-</sup> )	21.7 ± 2.6 %

Table 3: Serum Chemistry of Procolipase Knockout Mice[3]

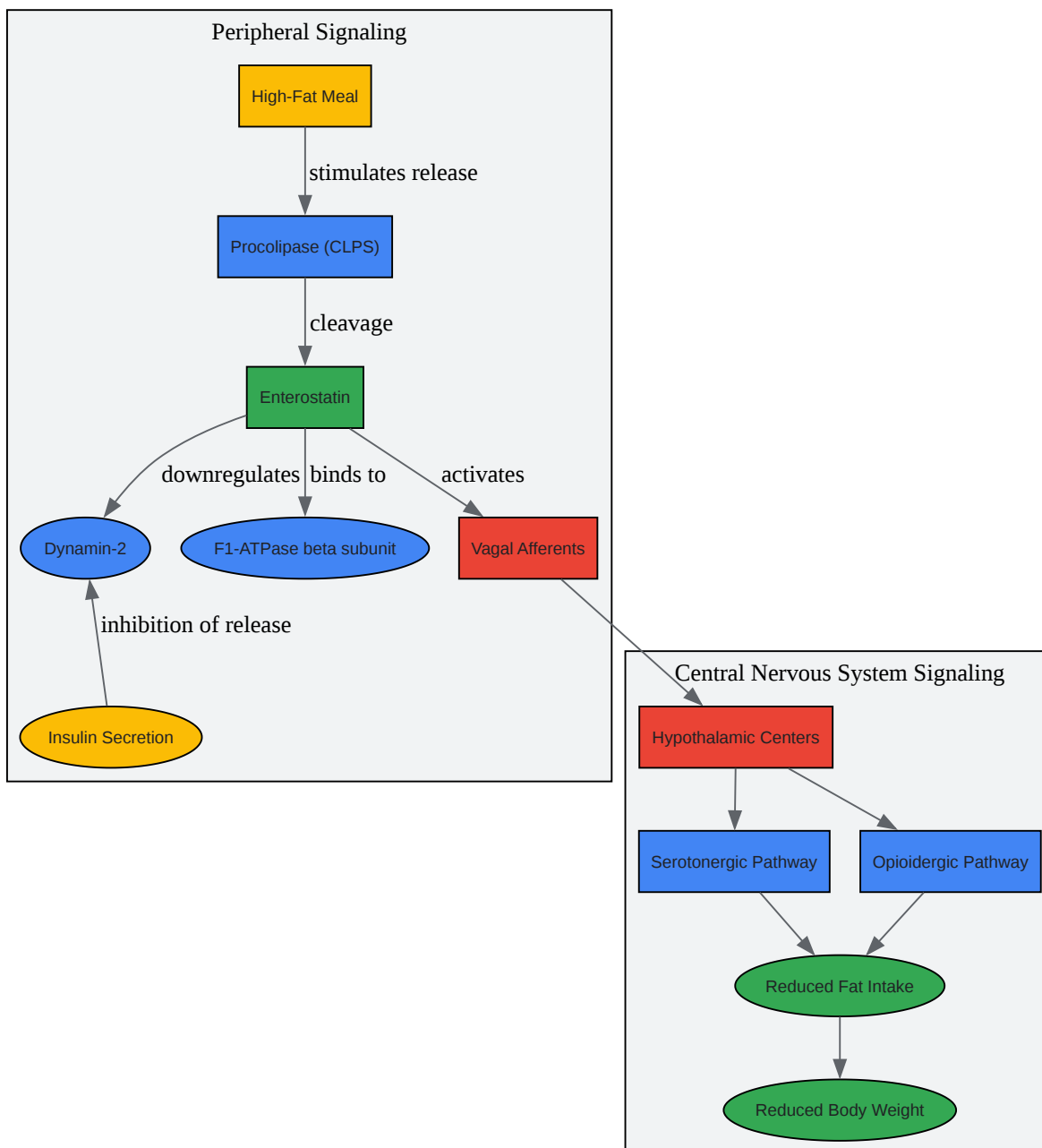
Genotype	Diet	Serum Cholesterol	Serum Triglycerides
Wild-Type (Clps <sup>+/+</sup> )	Low Fat	Normal	Normal
Wild-Type (Clps <sup>+/+</sup> )	High Fat	Increased	Increased
Knockout (Clps <sup>-/-</sup> )	Low Fat	Higher than wild-type	Lower than wild-type
Knockout (Clps <sup>-/-</sup> )	High Fat	Increased	Lower than wild-type

Table 4: Food Intake of Procolipase Knockout Mice<sup>[4]</sup>

Genotype	Diet	Food Intake
Knockout (Clps <sup>-/-</sup> )	Low Fat	Normal
Knockout (Clps <sup>-/-</sup> )	High Fat	Hyperphagia (Increased food intake)

## Signaling Pathways

**Enterostatin** exerts its effects through a complex network of signaling pathways in both the periphery and the central nervous system.



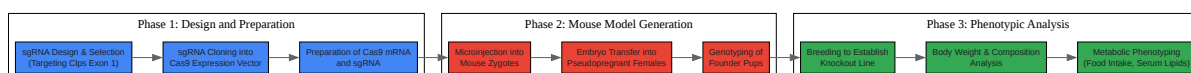
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### Enterostatin Signaling Pathway

## Experimental Protocols

This section provides a detailed protocol for generating a procolipase (Clps) knockout mouse model using CRISPR-Cas9 technology.

## Experimental Workflow



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### CRISPR-Cas9 Knockout Workflow

## Detailed Methodologies

### 1. sgRNA Design and Selection

- Objective: To design single guide RNAs (sgRNAs) that specifically target an early exon of the mouse Clps gene to induce a frameshift mutation and subsequent gene knockout.
- Procedure:
  - Obtain the genomic sequence of the mouse Clps gene from a database such as NCBI Gene or Ensembl.
  - Use a web-based sgRNA design tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool, or Broad Institute GPP sgRNA Designer).
  - Input the Clps gene sequence and select the mouse genome (mm10) as the reference.
  - Select 2-3 sgRNAs targeting the first exon to maximize the likelihood of generating a loss-of-function mutation. Prioritize sgRNAs with high on-target scores and low predicted off-target effects.

- Designed (not experimentally validated) sgRNA sequences for mouse Clps Exon 1:

- sgRNA-1: GACCCAGAGCCGCGTCGCA (PAM: AGG)
- sgRNA-2: TCGCCGTCGCAAGGCTGCTG (PAM: GGG)
- sgRNA-3: GCAGCAGCCTTGGCGACGGC (PAM: AGG)

## 2. sgRNA Cloning and Reagent Preparation

- Objective: To clone the designed sgRNAs into a Cas9 expression vector or to synthesize the sgRNAs and prepare Cas9 mRNA for microinjection.
- Procedure (for microinjection of RNA):
  - Synthesize the selected sgRNAs using a commercially available in vitro transcription kit.
  - Obtain or synthesize high-quality, capped, and polyadenylated Cas9 mRNA.
  - Purify and quantify the sgRNAs and Cas9 mRNA.
  - Resuspend the RNAs in nuclease-free microinjection buffer at the desired concentrations (e.g., Cas9 mRNA at 100 ng/μL and each sgRNA at 50 ng/μL).

## 3. Generation of Knockout Mice

- Objective: To generate founder mice with mutations in the Clps gene.
- Procedure:
  - Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
  - Perform pronuclear microinjection of the Cas9 mRNA and sgRNA mixture into the zygotes.
  - Culture the injected zygotes overnight to the two-cell stage.
  - Transfer the two-cell embryos into the oviducts of pseudopregnant surrogate female mice.
  - Allow the pregnancies to proceed to term.

#### 4. Screening and Validation of Founder Mice

- Objective: To identify founder mice carrying mutations in the Clps gene and to characterize the nature of these mutations.
- Procedure:
  - At 2-3 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.
  - Perform PCR amplification of the genomic region of Clps spanning the sgRNA target sites.
  - Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of the PCR products to identify the presence of insertions or deletions (indels).
  - For founder animals with identified indels, clone the PCR products and sequence individual clones to determine the specific mutations on each allele.
  - Breed founder mice with wild-type mice to establish germline transmission of the mutant allele and to generate a heterozygous F1 generation.

#### 5. Phenotypic Analysis of Knockout Mice

- Objective: To characterize the metabolic phenotype of the Clps knockout mice.
- Procedure:
  - Intercross heterozygous F1 mice to generate wild-type, heterozygous, and homozygous knockout F2 littermates.
  - Body Weight and Composition: Monitor body weight weekly. At the end of the study, perform body composition analysis using DEXA or MRI to determine fat and lean mass.
  - Food Intake: House mice individually in metabolic cages and monitor daily food intake over several days.
  - Serum Analysis: Collect blood samples via cardiac puncture at the end of the study. Analyze serum for levels of cholesterol, triglycerides, glucose, and insulin.

- Dietary Challenge: Place cohorts of mice on a standard chow diet and a high-fat diet to assess the impact of diet on the observed phenotypes.

## Conclusion

The use of CRISPR-Cas9 technology offers a precise and efficient method for generating knockout models to study the function of the **enterostatin** gene. The protocols and data presented here provide a framework for researchers to investigate the role of **enterostatin** in fat metabolism and its potential as a therapeutic target for obesity and related metabolic disorders. Careful design of sgRNAs, rigorous validation of genetic modifications, and comprehensive phenotypic analysis are essential for obtaining reliable and impactful results.

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